3-Amino-2-(azepan-1-yl)isonicotinic acid
Description
Contextualization within Pyridine (B92270) Carboxylic Acid Isomers and Derivatives Research
The foundational core of the molecule, isonicotinic acid (pyridine-4-carboxylic acid), belongs to the family of pyridine carboxylic acid isomers, which also includes picolinic acid (position 2) and nicotinic acid (position 3). nih.gov This family of heterocyclic compounds has been a cornerstone of pharmaceutical research for decades, leading to a multitude of drugs for treating a wide array of diseases, including tuberculosis, cancer, diabetes, and neurodegenerative disorders. nih.gov The nitrogen atom within the aromatic ring gives these molecules unique physicochemical properties, such as the ability to act as hydrogen bond acceptors and engage in metal coordination, which are often crucial for biological target interaction.
Research involving these scaffolds is exceptionally active, with a continuous drive to discover novel enzyme inhibitors. nih.gov Derivatives of isonicotinic acid, in particular, have been explored as valuable intermediate products for manufacturing pharmaceutically active compounds, such as antagonists for the adenosine (B11128) A2a receptor and metabotropic glutamate (B1630785) receptor 2, which are important in modulating central nervous system activities. The strategic placement of substituents on the pyridine ring, such as the amino group at position 3 and the azepane ring at position 2 in the title compound, is a key strategy in medicinal chemistry to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. ontosight.aichemimpex.com Current research focuses on synthesizing new derivatives to explore their potential as anti-inflammatory, antibacterial, and anticancer agents. ontosight.ai
Table 1: Pyridine Carboxylic Acid Isomers
| Common Name | Systematic Name | Structural Formula |
|---|---|---|
| Picolinic acid | 2-Pyridinecarboxylic acid | C₅H₄N(COOH) |
| Nicotinic acid | 3-Pyridinecarboxylic acid | C₅H₄N(COOH) |
| Isonicotinic acid | 4-Pyridinecarboxylic acid | C₅H₄N(COOH) |
Historical Perspectives on Azepane-Containing Scaffolds in Organic and Medicinal Chemistry
The azepane moiety, a seven-membered saturated nitrogen heterocycle, has a significant history in chemical and pharmaceutical sciences. researchgate.net Its incorporation into molecules is a recognized strategy for introducing conformational flexibility and three-dimensional character, properties that are increasingly sought after in modern drug design to enhance binding affinity and specificity while improving physicochemical properties. lifechemicals.com While five- and six-membered nitrogen heterocycles like pyrrolidine (B122466) and piperidine (B6355638) are more common in medicinal chemistry libraries, the azepane scaffold is considered an underrepresented and valuable area of chemical space. researchgate.net
Historically, azepane-containing structures have been identified in biologically active natural products. A prominent example is (-)-balanol, a fungal metabolite that contains an azepane ring and is known for its potent inhibition of protein kinase C. lifechemicals.com This natural product has served as a scaffold for developing synthetic analogues with potential antitumor activity. lifechemicals.com In synthetic medicinal chemistry, the azepane ring is a structural component of numerous approved therapeutic agents. lifechemicals.com The development of drugs containing this scaffold has demonstrated its versatility in targeting a wide range of biological systems. researchgate.net The ongoing pharmacological significance of azepane ensures that it remains an attractive target for organic synthesis and drug discovery programs. lifechemicals.com
Table 2: Examples of Marketed Drugs Containing an Azepane Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Azelastine | Antihistamine |
| Tolazamide | Antidiabetic (Sulfonylurea) |
| Bazedoxifene | Selective Estrogen Receptor Modulator (SERM) |
| Mecillinam | Antibiotic (Penicillin) |
| Glisoxepide | Antidiabetic (Sulfonylurea) |
Significance as a Privileged Chemical Scaffold for Research Applications
The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, often unrelated, biological targets. These structures provide an efficient starting point for drug discovery, as they often possess favorable drug-like properties and their derivatization can lead to potent and selective ligands. The molecular architecture of 3-Amino-2-(azepan-1-yl)isonicotinic acid strongly suggests its potential as a privileged scaffold.
This assertion is based on the established value of its components. The pyridine ring is the second most widely utilized nitrogen heterocycle in FDA-approved pharmaceuticals, highlighting its broad utility and acceptance in biological systems. nih.gov Simultaneously, the azepane motif is found in numerous approved and experimental drugs, demonstrating its pharmacological relevance. lifechemicals.com The combination of a pyridine core with an azepane ring has been successfully explored in the development of potent and selective 5-HT2C receptor agonists for central nervous system disorders. nih.gov The fusion of these two individually successful scaffolds into a single, highly functionalized molecule like this compound creates a template that is rich in chemical diversity and three-dimensional complexity. The presence of both hydrogen bond donors (amino group) and acceptors (pyridine nitrogen, carbonyl oxygen) alongside a flexible lipophilic segment (azepane) makes it well-suited to interact with a variety of protein binding sites.
Overview of Current Research Trajectories and Academic Relevance
While specific published research on this compound is not extensively documented, its academic and industrial relevance can be inferred from the intense research activity surrounding its core structures. Current research trajectories for molecules of this class are focused on several key areas in medicinal chemistry.
Enzyme Inhibition: Substituted isonicotinic acids are actively being investigated as inhibitors of various enzymes. nih.govontosight.ai Research on this compound would likely involve screening it against enzyme families such as kinases, phosphatases, or demethylases, where the pyridine core can act as a hinge-binding motif and the substituents can be tailored to achieve potency and selectivity. Recent studies on azepane derivatives have identified inhibitors of protein tyrosine phosphatases PTPN1/PTPN2, which are relevant targets in immunology and metabolism. researchgate.net
Central Nervous System (CNS) Receptor Modulation: The combination of a pyridine ring fused or linked to an azepane has proven to be a fruitful strategy for developing potent agonists for serotonin (B10506) receptors like 5-HT2C, which are targets for obesity and psychiatric disorders. nih.govthieme-connect.com Therefore, a logical research trajectory for the title compound would be its evaluation for activity against a panel of CNS G-protein coupled receptors (GPCRs).
Development of Novel Synthetic Methodologies: The synthesis of polysubstituted pyridines and complex azepanes remains a challenge for synthetic organic chemists. researchgate.netnih.gov Developing efficient and scalable routes to novel structures like this compound is an academically relevant goal in itself, as it provides tools for building libraries of related compounds for high-throughput screening.
In essence, the academic relevance of this compound lies in its position at the intersection of several highly active fields of research. It serves as a prime candidate for synthesis and biological evaluation to explore new therapeutic avenues in oncology, neuropharmacology, and infectious diseases, leveraging the validated potential of its constituent chemical scaffolds.
Structure
3D Structure
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-amino-2-(azepan-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c13-10-9(12(16)17)5-6-14-11(10)15-7-3-1-2-4-8-15/h5-6H,1-4,7-8,13H2,(H,16,17) |
InChI Key |
VJBFMAOKIFTNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CC(=C2N)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Amino 2 Azepan 1 Yl Isonicotinic Acid and Its Analogues
Retrosynthetic Analysis of the Isonicotinic Acid Core with Azepane Moiety
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures, known as synthons, and their corresponding synthetic equivalents. wikipedia.org The goal is to simplify the structure until commercially available or easily synthesized starting materials are reached. wikipedia.org
For 3-Amino-2-(azepan-1-yl)isonicotinic acid, the primary retrosynthetic disconnections focus on the bonds that are most feasible to form using known chemical reactions. The most logical disconnections are:
C-N Bond Disconnection: The bond between the C-2 position of the pyridine (B92270) ring and the nitrogen atom of the azepane moiety is a prime candidate for disconnection. This bond is typically formed via nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction. This disconnection leads to two key precursors: a 2-substituted-3-aminoisonicotinic acid derivative (where the substituent is a leaving group like a halogen) and azepane.
Functional Group Interconversion (FGI): The amino (-NH2) and carboxylic acid (-COOH) groups on the pyridine ring can be envisioned as arising from other functional groups. For instance, the amino group at C-3 could be introduced via reduction of a nitro group, which in turn is placed by nitration. The carboxylic acid group at C-4 could be derived from the oxidation of a methyl group.
This analysis suggests a synthetic pathway that begins with a substituted pyridine, followed by the introduction of the amino and carboxyl functionalities, and finally, the coupling of the azepane ring.
Development of Novel Synthetic Routes to the 2-Azepanyl Moiety
The introduction of the azepane ring onto the isonicotinic acid core is a critical phase of the synthesis, involving both the formation of the seven-membered ring itself and its attachment to the pyridine scaffold.
The synthesis of seven-membered rings like azepane is challenging due to unfavorable entropy and potential transannular strain. nih.gov Several strategies have been developed to overcome these difficulties.
Ring Expansion: Thietanes, four-membered sulfur-containing heterocycles, can undergo ring expansion through nucleophilic ring-opening and subsequent cyclization to form larger heterocyclic compounds. researchgate.net
Cyclization of Acyclic Precursors: Transition metal-catalyzed C-H cyclization provides a direct method for constructing seven-membered rings. For example, Ni-Al bimetallic systems can catalyze the C-H cyclization of benzoimidazoles with alkenes. nih.gov Radical-based strategies have also emerged as a powerful tool, avoiding the harsh conditions and poor selectivity sometimes associated with other methods. rsc.org
Friedel-Crafts Acylation: This classical method can be used for cyclization, though it often requires multiple steps and stoichiometric amounts of a Lewis acid catalyst like AlCl3. nih.gov
Alkene Metathesis: This provides another route to seven-membered rings but can require lengthy synthetic sequences for the preparation of the necessary starting materials. nih.gov
| Method | Description | Advantages | Disadvantages |
| Radical Cyclization | Uses radical intermediates to form the seven-membered ring. rsc.org | Can be performed under mild conditions; avoids poor selectivity. rsc.org | May require specific radical initiators. |
| Transition Metal-Catalyzed C-H Cyclization | Employs catalysts (e.g., Ni, Rh) to activate a C-H bond for ring formation. nih.gov | Atom- and step-economical. nih.gov | Can be limited to reactive C-H bonds. nih.gov |
| Ring Expansion | Starts with a smaller ring (e.g., thietane) and expands it to a seven-membered ring. researchgate.net | Provides access to diverse heterocyclic structures. | May require specific precursors. |
| Friedel-Crafts Acylation | Intramolecular acylation to form the cyclic ketone precursor to the azepane. nih.gov | Well-established methodology. | Often requires multiple steps and stoichiometric catalysts. nih.gov |
Introducing the azepane moiety at the C-2 position of the pyridine ring is a key C-N bond-forming step. Pyridines are electron-deficient, which facilitates nucleophilic substitution, particularly at the C-2 and C-4 positions. galchimia.com
Chichibabin Reaction: This classic reaction involves the direct amination of pyridines using sodium amide. researchgate.net Modern variations of this reaction utilize reagents like a NaH-iodide composite, which can mediate the reaction under milder conditions with a broader range of primary alkyl amines. researchgate.net For example, the reaction of pyridine with n-butylamine in the presence of NaH and LiI at 65°C can yield the C-2 aminated product in high yield. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): A common and effective strategy involves using a pyridine precursor with a good leaving group, such as a halogen (F, Cl, Br), at the C-2 position. acs.orgresearchgate.net The reaction with an amine (like azepane) proceeds, often promoted by a base. For instance, polyhalogenated pyridines can be selectively aminated at the C-2 position. acs.org The reactivity of the leaving group often follows the order F > Cl > Br > I.
Transition-Metal-Catalyzed Amination: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds with aryl halides. acs.org These reactions offer broad substrate scope and functional group tolerance. researchgate.net Similarly, rhodium(III) and iridium(III) catalyst systems have been developed for direct C-H amination, using organic azides as the nitrogen source, which can regioselectively functionalize the C-2 position of substrates like 2-phenylpyridine. acs.org
Optimization of Reaction Conditions for High-Yield and Selective Synthesis
Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of reaction parameters for the key bond-forming steps.
The choice of catalyst is crucial for the efficiency of C-N cross-coupling reactions.
Palladium-Based Catalysts: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. acs.org The effectiveness of this reaction relies on the combination of a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a suitable phosphine ligand. The development of increasingly general and reliable ligands has made these protocols user-friendly. acs.org
Copper-Based Catalysts: Copper-catalyzed C-N bond-forming reactions, often referred to as Ullmann couplings, are a valuable alternative to palladium-based systems. researchgate.net Recent developments include copper(II) complexes with tridentate (NNN) ligands, which can catalyze C-N bond formation between anilines and diazo compounds. mdpi.com These systems can be tailored to enhance reactivity and selectivity. mdpi.com
Rhodium and Iridium Catalysts: For direct C-H amination, cationic iridium species combined with an acetate additive have been shown to facilitate phosphoramidation. acs.org Rhodium(III) catalysts are also effective, particularly when the substrate contains a directing group like pyridine. acs.org
| Catalyst System | Reaction Type | Key Features |
| Palladium/Phosphine Ligand | Buchwald-Hartwig Amination acs.org | Broad substrate scope, high functional group tolerance. researchgate.net |
| Copper(II)/Tridentate Ligand | Ullmann-type Coupling mdpi.com | Can be tailored for reactivity and selectivity. mdpi.com |
| Rhodium(III) / Iridium(III) | Direct C-H Amination acs.org | Enables C-N bond formation without pre-functionalization. acs.org |
The choice of solvent and the reaction temperature profoundly impact the outcome of both cyclization and coupling reactions.
Solvent Effects: In C-N coupling reactions, polar aprotic solvents like DMF, DMAc, NMP, and DMSO are often used. researchgate.net However, their effect can be dramatic. In one study on the synthesis of 2,4-disubstituted thiazoles, switching from DMSO to solvents like DMF, toluene, or 1,4-dioxane led to a sharp decline in product yield. researchgate.net For coupling reactions involving norlabdane derivatives, N,N-dimethylacetamide (DMAA) was found to be an effective solvent. mdpi.com The stereoselectivity of reactions can also be solvent-dependent; for instance, the Diels-Alder cycloaddition of furan with maleic anhydride favors the endo-isomer in the gas phase but the exo-isomer in acetonitrile (B52724). chemrxiv.org
Temperature Regimes: Temperature control is critical for managing reaction rates and preventing side reactions. Many C-N coupling reactions are performed at elevated temperatures to overcome activation barriers. For example, a base-promoted amination of polyhalogenated pyridines was conducted at 140 °C. acs.org However, lower temperatures can sometimes improve selectivity. The Chichibabin amination, traditionally a high-temperature reaction, can be performed at a milder 65-85 °C using a NaH-iodide composite system. researchgate.net In some cyclization reactions, intensive cooling is necessary to prevent unwanted side reactions like elimination. mdpi.com Unconventional heating methods, such as microwave irradiation, can dramatically reduce reaction times from hours to minutes and increase yields. mdpi.com
Chemo-, Regio-, and Stereoselective Synthesis Approaches
The synthesis of polysubstituted pyridine rings like that in this compound requires precise control over the introduction of functional groups to achieve the desired isomer. The target molecule features an amino group, an azepane ring, and a carboxylic acid at the 3, 2, and 4 positions of the pyridine core, respectively. Achieving this specific arrangement necessitates a highly selective synthetic strategy.
A plausible synthetic route would likely involve the sequential functionalization of a pre-existing pyridine core. One common and effective strategy for introducing substituents at the 2-position of a pyridine ring is through the use of pyridine N-oxides. bohrium.comresearchgate.netsemanticscholar.org The N-oxide group activates the C2 and C6 positions for nucleophilic attack. bohrium.com Therefore, a potential synthetic pathway could begin with a 3-substituted pyridine N-oxide, such as 3-aminoisonicotinic acid N-oxide or 3-nitroisonicotinic acid N-oxide.
The reaction sequence could proceed as follows:
Activation and Nucleophilic Substitution: The pyridine N-oxide is first activated, for example with tosyl chloride (Ts₂O), to create a highly electrophilic intermediate. semanticscholar.org Subsequent reaction with a nucleophile, in this case, azepane, would lead to the introduction of the seven-membered ring at the C2 position. This type of reaction generally shows high regioselectivity for the 2-position. semanticscholar.orgmorressier.com
Introduction of the Amino Group: If starting with 3-nitroisonicotinic acid, the nitro group can be reduced to the target amino group. This reduction must be chemoselective to avoid altering other functional groups. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). Alternatively, direct amination methods on pyridine rings exist, such as the Chichibabin reaction, though these often require harsh conditions and may lack the required regioselectivity for a highly substituted ring. galchimia.com Modern methods have been developed that allow for the direct and selective introduction of an amino group at the C2 position of unfunctionalized pyridines, highlighting the ongoing development in this area. galchimia.com
Controlling stereoselectivity is not a primary concern for the core aromatic structure, but it would be crucial if chiral centers were present on the azepane ring. The chemo- and regioselectivity of such multi-step syntheses are paramount. mdpi.comrsc.org For instance, the choice of reaction conditions can influence the outcome of multicomponent reactions that form substituted pyridines, sometimes leading to mixtures of regioisomers. nih.gov Continuous flow conditions have been shown to improve regioselectivity in some cases. nih.gov
Table 1: Comparison of Potential Regioselective Amination Strategies for Pyridine Scaffolds
| Method | Reagents/Conditions | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Via N-Oxide | 1. Activation (e.g., Ts₂O) 2. Nucleophilic Amine | High for C2/C6 | Mild conditions, good functional group tolerance. morressier.com | Requires extra steps for N-oxide formation and removal. |
| Chichibabin Reaction | NaNH₂/liquid NH₃ | C2/C6 | Direct C-H amination | Harsh conditions, limited substrate scope. galchimia.com |
| Buchwald-Hartwig Amination | Halopyridine, Amine, Pd catalyst, Ligand, Base | High | Broad substrate scope, good functional group tolerance. | Requires pre-functionalized (halogenated) pyridine. |
| Direct C-H Amination | Pyridine, Aminating reagent (e.g., Fier's reagent) | High for C2 | Direct functionalization of C-H bond. galchimia.com | Reagent may be complex to synthesize. |
Green Chemistry Principles in Synthetic Route Design and Process Intensification
The synthesis of active pharmaceutical ingredients (APIs) and complex chemical intermediates is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. nih.govijarsct.co.inrasayanjournal.co.in For a molecule like this compound, these principles can be applied at various stages of the synthetic design.
Green Chemistry Approaches:
Atom Economy: Utilizing multicomponent reactions (MCRs) where three or more reactants combine in a single step to form the product can maximize atom economy. Several green methods for pyridine synthesis rely on one-pot MCRs. nih.gov
Safer Solvents and Reagents: Traditional pyridine synthesis often involves hazardous reagents and solvents. rasayanjournal.co.in Green approaches prioritize the use of environmentally benign solvents like water or ethanol and the use of heterogeneous catalysts that can be easily recovered and recycled. ijarsct.co.innih.gov
Energy Efficiency: Microwave-assisted synthesis has emerged as a key green chemistry tool, often leading to dramatically reduced reaction times, higher yields, and purer products compared to conventional heating. ijarsct.co.innih.gov This technique could be applied to steps like the nucleophilic substitution of azepane onto the pyridine ring.
Process Intensification (PI): Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. pharmafeatures.comcetjournal.itcetjournal.it In pharmaceutical synthesis, a major PI strategy is the shift from traditional batch reactors to continuous flow chemistry. pharmasalmanac.combeilstein-journals.org
Continuous Flow Reactors: These systems offer superior control over reaction parameters like temperature, pressure, and mixing. pharmasalmanac.com For highly exothermic reactions, such as nitration or certain amination steps, flow reactors provide enhanced heat transfer, minimizing the risk of thermal runaways and improving safety. cetjournal.itpharmasalmanac.com The reduced volume of hazardous materials present at any given time further enhances safety. pharmasalmanac.com
Improved Yield and Selectivity: The precise control offered by flow chemistry can lead to higher selectivity and yields by minimizing the formation of byproducts that often occur during slow addition or due to temperature fluctuations in large batch reactors. pharmasalmanac.com A continuous flow adaptation for the synthesis of 3-aminoimidazo[1,2-a]pyrimidines was found to significantly improve regioselectivity and shorten reaction times. nih.gov This approach could be invaluable for controlling the regioselective synthesis of the target molecule.
By integrating green chemistry principles in the initial route design and employing process intensification technologies like continuous flow for scale-up, the synthesis of this compound can be made more sustainable, safer, and economically viable. pharmafeatures.com
Derivatization Strategies for Functional Group Modification of this compound
The structure of this compound presents multiple sites for functional group modification, which is crucial for structure-activity relationship (SAR) studies in drug discovery. These sites include the carboxylic acid, the primary amino group, the azepane ring, and the pyridine nucleus itself.
Modification at the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the pyridine ring is a versatile handle for derivatization. nih.gov Standard transformations can be employed to generate a variety of functional groups.
Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield a library of esters.
Amide Formation: Coupling the carboxylic acid with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., EDAC, HATU) can produce a wide array of amides. This is a common strategy in medicinal chemistry to modulate properties like solubility, cell permeability, and target binding.
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄), although the chemoselectivity with respect to other functional groups must be considered.
Decarboxylation: Under certain conditions, often involving heating with a base, the carboxylic acid group can be removed entirely, yielding the corresponding 3-amino-2-(azepan-1-yl)pyridine. researchgate.net
A three-component synthesis has been reported for producing pyridylacetic acid derivatives where Meldrum's acid derivatives are used as nucleophiles on activated pyridine-N-oxides, followed by ring-opening and decarboxylation with various nucleophiles like alcohols or amines. acs.orgacs.org
Functionalization of the Amino Group
The primary amino group at the 3-position is a key site for modification. Its nucleophilicity allows for a range of common transformations.
Acylation/Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form amides and sulfonamides, respectively.
Alkylation: N-alkylation can be achieved using alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Diazotization: The aromatic amino group can undergo diazotization upon treatment with nitrous acid (e.g., NaNO₂) to form a diazonium salt. This intermediate is highly versatile and can be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.
The electronic properties of the pyridine ring will influence the reactivity of the amino group. digitellinc.com
Substitutions on the Azepane Ring System
The azepane ring offers opportunities for introducing further structural diversity and modifying the compound's three-dimensional shape. While direct C-H functionalization on the saturated ring can be challenging, several strategies are available.
Synthesis from Substituted Precursors: The most straightforward approach is to use a pre-functionalized azepane derivative during the initial nucleophilic substitution step. A wide variety of substituted azepanes can be synthesized through methods like ring-closing metathesis or ring expansion of smaller cyclic precursors. nih.govrwth-aachen.deresearchgate.net
Oxidation: Late-stage oxidation of the azepane ring can be used to introduce hydroxyl or keto groups, providing further handles for derivatization. nih.gov
N-Dealkylation and Re-functionalization: If the azepane nitrogen were part of a more complex substituent (e.g., N-benzylazepane), dealkylation followed by reaction with different electrophiles would be possible, although this is not applicable to the parent structure where the nitrogen is directly attached to the pyridine ring.
Efficient methods for preparing azepane derivatives with unique substitution patterns are of great interest due to the prevalence of this scaffold in bioactive molecules. nih.gov
Table 2: Selected Synthetic Methods for Azepane Derivatives
| Method | Description | Key Features |
|---|---|---|
| Ring-Closing Metathesis (RCM) | Cyclization of a diene-containing amine precursor using a ruthenium catalyst. nih.gov | Versatile, good functional group tolerance. |
| Reductive Amination | Intramolecular cyclization of an amino-aldehyde or amino-ketone. nih.gov | Common and reliable method for ring formation. |
| Dearomative Ring-Expansion | Photochemical conversion of nitroarenes into a seven-membered azepine ring system. rwth-aachen.de | Accesses complex azepanes from simple starting materials. |
| Tandem Amination/Cyclization | Copper(I)-catalyzed reaction of functionalized allenynes with amines. nih.gov | Efficiently prepares substituted azepine carboxylates. |
Transformations of the Pyridine Nucleus
The pyridine ring itself, while aromatic, can undergo transformations that fundamentally alter the core scaffold.
N-Oxidation: As mentioned in the synthesis section, reaction with an oxidant like m-CPBA or H₂O₂ can form the corresponding N-oxide. arkat-usa.org This modification significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic substitution at the C2 and C4 positions and enabling a range of further functionalizations. bohrium.comresearchgate.net
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. libretexts.org Any substitution that does occur typically directs to the 3-position. However, the existing amino group at C3 is a strong activating group and would direct incoming electrophiles, though the regiochemical outcome would be complex due to the influence of the other substituents.
Skeletal Editing: Advanced synthetic methods have been developed that allow for the "transmutation" of atoms within the heterocyclic core. For example, reactions have been reported that achieve an N-to-C atom swap in pyridine N-oxides, converting them into functionalized benzene derivatives in a single step. chemrxiv.orgnih.gov Applying such a transformation would fundamentally change the central scaffold from a pyridine to a benzene ring.
These varied derivatization strategies provide a comprehensive toolkit for modifying this compound at its key positions, enabling extensive exploration of its chemical and biological properties.
Computational and Theoretical Investigations of 3 Amino 2 Azepan 1 Yl Isonicotinic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic characteristics of a molecule. These calculations elucidate how electrons are distributed within the molecule, which in turn governs its stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
For 3-Amino-2-(azepan-1-yl)isonicotinic acid, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring system, specifically with significant contributions from the amino group and the nitrogen atom of the pyridine (B92270) ring. The LUMO is likely distributed over the electron-deficient pyridine ring and the carboxylic acid group, which acts as an electron-withdrawing moiety. This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack.
| Chemical Hardness (η) | 2.3 eV | A measure of resistance to change in electron distribution. |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations for a molecule with this structure. Specific values would require dedicated computational analysis.
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution across a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species, such as biological receptors or chemical reactants. Color-coding is used to denote different regions of electrostatic potential: red typically indicates areas of high electron density (negative potential, nucleophilic sites), while blue indicates areas of electron deficiency (positive potential, electrophilic sites).
In the case of this compound, the EPS map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These are the primary sites for hydrogen bonding and interactions with electrophiles or positive centers.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group. These sites are prone to interaction with nucleophiles or negative centers.
Neutral Regions (Green): Predominantly over the hydrocarbon portions of the azepane ring.
This detailed charge landscape is critical for understanding non-covalent interactions, which are key to the molecule's role in biological systems.
Conformational Analysis of the Azepane Ring and Pyridine System
Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers. This analysis also considers the rotational barrier around the C-N bond connecting the azepane ring to the pyridine system. The relative orientation of these two rings is a critical determinant of the molecule's steric and electronic profile. The presence of the bulky azepane group ortho to the amino group can create steric hindrance that influences the planarity and reactivity of the pyridine system.
Molecular Docking and Simulation Studies with Biological Targets (Emphasis on theoretical models)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Given its structure as a substituted aminopyridine, a class of compounds known to target protein kinases, a hypothetical docking study could explore its interaction with the ATP-binding site of a kinase, for example, Abelson tyrosine kinase (ABL1). In such a simulation, the following interactions would be of primary interest:
Hydrogen Bonds: The amino group and the carboxylic acid on the pyridine ring could form crucial hydrogen bonds with amino acid residues in the kinase hinge region.
Hydrophobic Interactions: The non-polar azepane ring could fit into a hydrophobic pocket within the binding site.
Electrostatic Interactions: The charged regions identified by EPS mapping would guide the molecule's orientation to complement the electrostatic field of the binding pocket.
Molecular dynamics (MD) simulations can further refine the docking results, providing insights into the stability of the ligand-protein complex over time and accounting for the flexibility of both the ligand and the target.
Table 2: Hypothetical Molecular Docking Results against a Protein Kinase Target
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (ΔG) | -8.5 kcal/mol | Predicted free energy of binding, indicating a potentially strong interaction. |
| Key H-Bond Interactions | Met318, Thr315 | The amino group and pyridine nitrogen could form hydrogen bonds with the kinase hinge region residues. |
| Key Hydrophobic Interactions | Val289, Ile360, Leu370 | The azepane ring could occupy a hydrophobic pocket defined by these residues. |
| Electrostatic Interaction | Asp381 | The carboxylic acid group could form a salt bridge or strong hydrogen bond with a key aspartate residue. |
Note: This data is for illustrative purposes and represents a plausible outcome of a molecular docking study. Actual results would depend on the specific biological target and computational protocol used.
Reaction Mechanism Elucidation for Synthetic Transformations via Computational Methods
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.
The synthesis of this compound likely involves steps such as nucleophilic aromatic substitution, where the azepane nitrogen attacks an activated pyridine ring. Computational studies can be employed to:
Model Transition States: Identify the high-energy transition state structures for key reaction steps.
Calculate Activation Energies: Determine the energy barriers for the reaction, providing insights into reaction rates and feasibility under different conditions.
Evaluate Reaction Pathways: Compare alternative synthetic routes to identify the most energetically favorable pathway.
For instance, a DFT study could model the nucleophilic substitution of a halogen atom at the 2-position of an isonicotinic acid derivative by azepane, elucidating the role of solvents and catalysts in stabilizing the transition state and facilitating the reaction.
Predictive Modeling for Structure-Property Relationships (excluding explicit physical properties)
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other functional properties. These models use calculated molecular descriptors (numerical representations of molecular properties) to predict the activity of new, untested compounds.
For a series of analogs of this compound, a QSAR model could be developed to predict a property like kinase inhibitory potency. Descriptors used in such a model would include:
Electronic Descriptors: Derived from quantum chemical calculations, such as HOMO/LUMO energies and atomic charges.
Steric/Topological Descriptors: Related to the molecule's size, shape, and connectivity.
Hydrophobic Descriptors: Quantifying the molecule's lipophilicity.
By building a statistically robust model from a training set of molecules with known activities, researchers can virtually screen new derivatives to prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the discovery process.
Machine Learning Approaches in Predicting Reactivity and Synthetic Feasibility
The advent of machine learning (ML) has revolutionized many areas of chemical research, offering powerful tools for predicting molecular properties, reactivity, and the feasibility of synthetic pathways. For a novel compound such as this compound, where extensive experimental data may be limited, ML models can provide valuable a priori insights. These computational approaches leverage algorithms trained on large datasets of known chemical reactions and molecular properties to make statistically driven predictions for new, uncharacterized molecules.
Machine learning models are increasingly being employed to accelerate the design and synthesis of new chemical entities. nih.govopenaire.eunih.gov For derivatives of isonicotinic acid, ML has been successfully used to predict biological activities, such as antitubercular properties. nih.govresearchgate.net This success highlights the potential for similar models to be developed to predict the chemical reactivity and synthetic accessibility of this compound.
The reactivity of this compound is governed by the interplay of its functional groups: the carboxylic acid, the amino group, and the azepane ring on the pyridine core. Machine learning models can be trained to predict the most likely sites of reaction under various conditions. These models typically use molecular descriptors as input features. For this compound, these descriptors could include:
Electronic descriptors: Partial charges on atoms, frontier molecular orbital energies (HOMO/LUMO), and dipole moments.
Steric descriptors: Molecular volume, surface area, and specific steric parameters for each functional group.
Topological descriptors: Connectivity indices and molecular fingerprints that encode the structural arrangement of the molecule.
A hypothetical machine learning model for predicting the reactivity of this compound could be trained on a database of known reactions of substituted pyridines and anilines. The output of such a model could be a probability score for different types of reactions (e.g., N-acylation, esterification, electrophilic aromatic substitution) at specific atoms.
Table 1: Hypothetical Machine Learning Model Output for Predicting Site Reactivity of this compound
| Reaction Type | Potential Reaction Site | Predicted Reactivity Score (0-1) | Key Influencing Descriptors |
| Esterification | Carboxylic acid (-COOH) | 0.92 | pKa, partial charge on carbonyl carbon |
| N-Acylation | Amino group (-NH2) | 0.85 | Nucleophilicity of nitrogen, steric hindrance from azepane ring |
| Electrophilic Aromatic Substitution | Pyridine ring (C5 position) | 0.65 | Electron density at C5, HOMO energy |
| N-Alkylation | Azepane ring nitrogen | 0.45 | Basicity of azepane nitrogen, steric accessibility |
Note: The data in this table is illustrative and represents the type of output a predictive machine learning model might generate. The reactivity scores are hypothetical probabilities.
Beyond predicting reactivity, machine learning models can also be used to assess the feasibility of a proposed synthetic route to this compound. These "retrosynthesis" models are trained on vast databases of known chemical reactions and can suggest potential starting materials and reaction steps.
For a target molecule like this compound, a machine learning algorithm could propose several synthetic pathways. Each step in a proposed pathway can be assigned a feasibility score based on factors such as:
Reaction precedent: How often a similar transformation has been successfully reported in the chemical literature.
Predicted yield: An estimation of the reaction yield based on the reactants, reagents, and conditions.
Compatibility of functional groups: The likelihood that other functional groups in the molecule will interfere with the desired reaction.
Table 2: Illustrative Machine Learning-Based Feasibility Assessment for a Proposed Synthetic Step
| Proposed Reaction Step | Reactants | Reagents | Predicted Yield (%) | Feasibility Score (0-1) |
| Amination of 2-chloro-3-nitroisonicotinic acid with azepane | 2-chloro-3-nitroisonicotinic acid, Azepane | K2CO3, DMSO | 75 | 0.88 |
| Reduction of the nitro group | 2-(azepan-1-yl)-3-nitroisonicotinic acid | H2, Pd/C | 85 | 0.95 |
Note: This table provides a hypothetical example of how a machine learning model might evaluate the feasibility of individual steps in a synthesis plan for a precursor to the target compound.
The integration of such predictive models into the workflow of synthetic chemistry can significantly reduce the time and resources spent on trial-and-error experimentation. By providing a data-driven assessment of reactivity and synthetic accessibility, machine learning offers a powerful computational tool to guide the laboratory synthesis of novel compounds like this compound.
Preclinical Biological and Pharmacological Investigations Excluding Human Data
In Vivo Pharmacological Studies in Non-Human Models (e.g., rodents, not human efficacy/toxicity)
Proof-of-Concept Studies in Disease Models (e.g., target validation in genetically modified organisms) No data available.
An article on the preclinical biological and pharmacological investigations of the chemical compound “3-Amino-2-(azepan-1-yl)isonicotinic acid” cannot be generated at this time. Extensive searches for specific preclinical data on this compound have not yielded any publicly available research pertaining to pharmacodynamic biomarker evaluation in animal studies, metabolomic analysis in preclinical models, or its mechanism of action at the molecular and cellular level, including proteomic, transcriptomic, and signal transduction pathway investigations.
Therefore, the requested article, which must strictly adhere to a detailed outline of these specific preclinical investigations, cannot be constructed. There is no information available to populate the required sections and subsections with scientifically accurate and detailed research findings, including data tables.
Further research on this specific compound would be required to provide the information necessary to fulfill this request.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Amino 2 Azepan 1 Yl Isonicotinic Acid Derivatives
Elucidation of Key Pharmacophoric Features and Binding Motifs
The biological activity of isonicotinic acid derivatives is intrinsically linked to their key pharmacophoric features, which are the essential three-dimensional arrangement of atoms or functional groups required for interaction with a biological target. For the isonicotinic acid scaffold, these features generally include:
The Pyridine (B92270) Ring: This aromatic heterocycle is a cornerstone of the pharmacophore. The nitrogen atom within the ring can act as a hydrogen bond acceptor, and its reactivity is often crucial for biological activity. nih.gov The ring itself can participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. nih.gov
The Carboxylic Acid Group (at position 4): This group is a key hydrogen bond donor and acceptor and can engage in ionic interactions. In many analogs, such as the well-known antitubercular drug isoniazid, this group is modified to a hydrazide, which is considered essential for its mechanism of action. nih.gov
Substituents on the Pyridine Ring: The nature and position of substituents are critical for modulating activity. For instance, the amino group at position 3 and the azepan-1-yl group at position 2 of the titular compound are expected to significantly influence its binding profile and properties.
Molecular docking studies on various isonicotinic acid analogs have revealed common binding motifs. These typically involve hydrogen bonds formed by the carboxylate or hydrazide moiety and hydrophobic interactions involving the pyridine ring and other lipophilic substituents. researchgate.netresearchgate.net For antitubercular isonicotinic acid hydrazides, the reactivity of the pyridine nitrogen atom is considered essential for their biological function, potentially through incorporation into an NAD analogue. nih.gov
Impact of Substituent Effects on Biological Activity (Excluding human efficacy)
The biological activity of isonicotinic acid derivatives can be finely tuned by altering the substituents on the pyridine ring and associated functional groups. Structure-activity relationship (SAR) studies on various analogs have provided valuable insights into these effects.
Key SAR observations for isonicotinic acid derivatives include:
Position of Ring Nitrogen: Isomerization of the pyridine nitrogen to the 2- or 3-position (nicotinic or picolinic acid) often leads to a significant reduction or complete loss of specific activities, such as antitubercular effects, highlighting the importance of the nitrogen at position 1. nih.gov
Substitution on the Pyridine Ring: Substitution at the 3-position of the pyridine ring is generally not well-tolerated and can abolish activity. nih.gov In contrast, small substituents at the 2-position are sometimes permissible and can maintain or even slightly enhance activity. nih.gov
Modification of the Hydrazide Moiety: For isonicotinic acid hydrazides, the -CONHNH2 group is often considered inviolable for antitubercular activity. nih.gov However, N'-acylation of the hydrazide can lead to compounds with potent antimicrobial activity against other bacteria and fungi, with the activity being influenced by the lipophilicity and electronic nature of the acyl group. nih.govwjbphs.com For example, compounds with dichloro, hydroxyl, and long-chain acyl substituents have shown significant antimicrobial activity. nih.gov
Lipophilicity: Increasing the lipophilicity of the molecule, for instance by adding long alkyl chains, can enhance the ability of the compound to cross microbial membranes, which can lead to increased activity. wjbphs.comnih.gov
The following table summarizes the observed impact of various substituents on the biological activity of isonicotinic acid derivatives based on published research.
| Core Structure | Substituent/Modification | Position | Observed Impact on Biological Activity | Reference Compound(s) |
|---|---|---|---|---|
| Isonicotinic Acid Hydrazide | Methyl | 2-position of pyridine ring | Antimycobacterial activity comparable to the parent compound. | 2-methyl-INH |
| Isonicotinic Acid Hydrazide | Various substituents | 3-position of pyridine ring | Generally abolishes antitubercular activity. | 3-substituted INH analogs |
| Isonicotinic Acid Hydrazide | Replacement of pyridine with other heterocycles | Core Scaffold | Sharp reduction in antitubercular potency. | Various heterocyclic hydrazides |
| Isonicotinic Acid Hydrazide | N'-tetradecanoyl | Hydrazide nitrogen | Increased antimycobacterial activity compared to isoniazid. | Isonicotinic acid N'-tetradecanoyl-hydrazide |
| Isonicotinic Acid Hydrazide | N'-octadecanoyl | Hydrazide nitrogen | Increased antimycobacterial activity compared to isoniazid. | Isonicotinic acid-N'-octadecanoyl hydrazide |
| Isonicotinic Acid Derivative | Phenyl side chain | Tricyclo[7.3.1.0(2.7)]tridec-13-ylidene group | Best antimicrobial activity against non-tuberculosis strains. | Compound with phenyl side chain |
Stereochemical Influences on Molecular Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in molecular recognition by biological targets such as enzymes and receptors. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different biological activities. This is because the binding sites of biological macromolecules are themselves chiral and will interact differently with each enantiomer.
While no specific studies on the stereochemistry of 3-Amino-2-(azepan-1-yl)isonicotinic acid are available, general principles of medicinal chemistry underscore its importance. If a chiral center exists in the molecule, for example at the 3-position of the pyridine ring depending on its synthesis and stability, it is highly probable that one enantiomer would display greater potency than the other. pharmacy180.com The (S)-enantiomer of methacholine, for instance, is equipotent with acetylcholine, while the (R)-enantiomer is about 20 times less potent, demonstrating the profound impact of stereochemistry on activity. pharmacy180.com
Therefore, in the development of analogues of this compound, the separation and independent biological evaluation of its potential stereoisomers would be a critical step to identify the most active isomer and to understand the optimal 3D pharmacophore for its biological target.
Rational Design Principles for Optimized Analogues (Excluding clinical optimization)
Rational drug design aims to develop new and improved therapeutic agents based on an understanding of the biological target and the SAR of existing compounds. For isonicotinic acid derivatives, several rational design principles can be applied to create optimized analogues for preclinical studies.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed. Molecular docking simulations can be used to predict how different analogues of this compound would bind to the target's active site. nih.gov This allows for the design of new molecules with modifications predicted to enhance binding affinity and selectivity. For example, docking studies have been used to identify key binding interactions for isonicotinic acid hydrazide analogues with the InhA enzyme in Mycobacterium tuberculosis. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD approaches are valuable. Based on the SAR of a series of active compounds, a pharmacophore model can be constructed. This model represents the essential structural features required for activity and can be used to design new molecules that fit the model.
Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the carboxylic acid of an isonicotinic acid derivative could be replaced with other acidic groups like a tetrazole to potentially improve oral bioavailability.
Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and metabolic stability can be optimized by modifying the substituents. For instance, adding polar groups can increase solubility, while blocking sites of metabolism can increase the compound's half-life.
By applying these principles, researchers can systematically modify the 3-amino, 2-(azepan-1-yl), and carboxylic acid moieties of the core structure to develop optimized analogues with improved preclinical profiles. researchgate.netnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov QSAR models are valuable tools in drug discovery for predicting the activity of newly designed compounds before they are synthesized, thus saving time and resources.
Several QSAR studies have been conducted on isonicotinic acid derivatives, particularly for their antimicrobial and antitubercular activities. nih.govnih.govresearchgate.netbenthamdirect.com These studies have identified various molecular descriptors that are important for the biological activity of this class of compounds:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. The reactivity of the pyridine nitrogen, which is an electronic property, has been shown to be essential for the antitubercular activity of some derivatives. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Steric effects can influence how well a molecule fits into a binding site.
Lipophilic Descriptors: These quantify the lipophilicity or hydrophobicity of a molecule, which is crucial for its ability to cross cell membranes and its binding to hydrophobic pockets in proteins.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule that describe its size, shape, and degree of branching. Topological parameters have been found to be important in governing the antimicrobial activity of some isonicotinic acid hydrazides. benthamdirect.com
A QSAR model for a series of 2-substituted isonicotinic acid hydrazides correlated their antitubercular activity with the electronic, steric, and lipophilic properties of the substituents. nih.gov Such models can guide the rational design of new analogues by predicting which substituents are likely to enhance biological activity. researchgate.net
Fragment-Based Drug Discovery (FBDD) Approaches Utilizing the Isonicotinic Acid Core
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. nih.govnih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. frontiersin.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules. acs.orglifechemicals.com
The isonicotinic acid core, or more broadly, the pyridine carboxylic acid motif, is an excellent candidate for inclusion in a fragment library. nih.gov Its small size, defined vector spaces for chemical modification, and its ability to form key interactions like hydrogen bonds and π-stacking make it a valuable starting point for FBDD campaigns.
The process of developing a lead compound from an isonicotinic acid-based fragment would typically involve:
Fragment Screening: A library containing the isonicotinic acid fragment would be screened against a target of interest using sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) to detect weak binding.
Hit Validation and Characterization: The binding mode of the isonicotinic acid fragment to the target would be determined, often by obtaining a crystal structure of the fragment-target complex.
Fragment Elaboration: The fragment would then be elaborated into a more potent lead compound through strategies such as:
Fragment Growing: Adding functional groups to the fragment to make additional interactions with the target. lifechemicals.com
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target.
Fragment Merging: Combining the features of two or more overlapping fragments into a single molecule.
This FBDD approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties compared to those identified through traditional high-throughput screening. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for the structural elucidation of 3-Amino-2-(azepan-1-yl)isonicotinic acid, providing detailed information about its molecular framework and functional groups. While specific spectral data for this compound are not publicly available, the expected outcomes from various spectroscopic techniques can be inferred from the analysis of its constituent parts: the aminopyridine core, the azepane ring, and the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the azepane ring, and the amine proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the isonicotinic acid core. The protons on the azepane ring would likely appear as a series of complex multiplets in the aliphatic region of the spectrum.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the azepane ring.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, and the C=C and C=N stretching vibrations of the pyridine ring.
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The aminopyridine chromophore is expected to give rise to characteristic absorption bands in the UV region. For instance, isonicotinic acid exhibits absorption maxima at approximately 214 nm and 264 nm. The presence of the amino and azepanyl substituents would be expected to cause a shift in these absorption bands.
Mass Spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, with characteristic fragments arising from the cleavage of the azepane ring and the isonicotinic acid core.
Raman Spectroscopy can provide complementary information to IR spectroscopy, particularly for the vibrations of the aromatic ring. Raman spectroscopy can be a valuable tool for studying the molecular structure and conformation of amino acids and their derivatives.
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for aromatic protons, azepane ring protons, and amine proton. |
| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. |
| IR | N-H, C=O, C=C, and C=N stretching vibrations. |
| UV-Vis | Absorption bands characteristic of the aminopyridine chromophore. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |
| Raman Spectroscopy | Vibrational modes of the aromatic ring. |
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation, purification, and quantification of this compound. The choice of method depends on the polarity and volatility of the compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds.
Reversed-Phase HPLC: This would likely be the primary HPLC mode for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would be a suitable starting point. UV detection at one of the absorption maxima of the compound would be appropriate.
Hydrophilic Interaction Liquid Chromatography (HILIC): For this polar compound, HILIC could also be an effective separation technique. researchgate.net
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Due to the presence of the carboxylic acid and amino groups, this compound is not sufficiently volatile for direct GC analysis. However, derivatization of the polar functional groups to form more volatile esters and amides could enable its analysis by GC-MS. nih.govnih.gov
Supercritical Fluid Chromatography (SFC) is a technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages over HPLC in terms of speed and reduced solvent consumption. samphina.com.ng It has been successfully applied to the separation of both chiral and achiral pyridine derivatives and amino acids. researchgate.netresearchgate.net
| Technique | Stationary Phase | Mobile Phase/Conditions | Detection |
|---|---|---|---|
| Reversed-Phase HPLC | C18 | Water/Acetonitrile with acidic modifier | UV, MS |
| HILIC | Polar stationary phase | High organic content mobile phase | UV, MS |
| GC (after derivatization) | Capillary column (e.g., HP-5) | Temperature programming | FID, MS |
| SFC | Chiral or achiral stationary phase | Supercritical CO₂ with a polar co-solvent | UV, MS |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would also reveal the details of the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The crystal structures of related compounds, such as 6-aminopyridine-2-carboxylic acid and various isonicotinic acid derivatives, have been determined, providing a basis for comparison. researchgate.netrsc.org
Chiral Resolution and Enantiomeric Purity Assessment
The presence of a stereocenter in this compound (at the point of attachment of the azepane ring to the pyridine ring, if it is chiral) means that it can exist as a pair of enantiomers. The separation and assessment of the enantiomeric purity of these stereoisomers are crucial, as they may exhibit different pharmacological activities.
Chiral Resolution can be achieved by several methods:
Diastereomeric Salt Formation: Reaction of the racemic carboxylic acid with a chiral base can form diastereomeric salts, which can then be separated by crystallization. wikipedia.org
Chiral Chromatography: Both HPLC and SFC with chiral stationary phases (CSPs) are powerful techniques for the analytical and preparative separation of enantiomers. researchgate.netmdpi.com
Enantiomeric Purity Assessment is typically performed using chiral HPLC or chiral SFC. nih.gov A validated chiral chromatographic method can be used to determine the enantiomeric excess (ee) of a sample.
Development of Bioanalytical Methods for Preclinical Sample Analysis
The development of robust and sensitive bioanalytical methods is essential for the quantitative determination of this compound in preclinical samples, such as rat plasma, to support pharmacokinetic and toxicokinetic studies. scispace.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed. nih.gov A typical LC-MS/MS method would involve:
Sample Preparation: Protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances from the plasma sample. nih.gov
Chromatographic Separation: A rapid HPLC or UHPLC separation to resolve the analyte from endogenous matrix components.
Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.govresearchgate.net
The method would be fully validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov
| Parameter | Typical Approach |
|---|---|
| Biological Matrix | Rat Plasma |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction |
| Chromatography | Reversed-Phase UHPLC |
| Detection | Triple Quadrupole MS (MRM mode) |
| Quantification | Use of a stable isotope-labeled internal standard |
Applications of 3 Amino 2 Azepan 1 Yl Isonicotinic Acid in Chemical Biology and Material Science
Role as a Ligand in Coordination Chemistry Research
There is no specific information in the reviewed literature detailing the use of 3-Amino-2-(azepan-1-yl)isonicotinic acid as a ligand in coordination chemistry.
In principle, molecules of this class, containing nitrogen and oxygen donor atoms, can act as ligands for metal ions. For instance, aminophthalazinone derivatives, which also feature N- and O-donor sites, are known to form stable coordination compounds with metal ions like Cu(II). The pyridine (B92270) nitrogen, amino group nitrogen, and the carboxylic acid oxygen of this compound could potentially coordinate with various metal centers, but specific studies, including synthesis of complexes or analysis of their properties, have not been reported.
Utility as a Building Block in Complex Molecule Synthesis and Diversification Libraries
No specific examples of this compound being used as a building block in complex molecule synthesis or for creating diversification libraries were found in the available literature.
Generally, amino acids and their derivatives are valuable building blocks in diversity-oriented synthesis (DOS), a strategy used to create libraries of structurally diverse small molecules. These libraries are instrumental in identifying chemical probes and starting points for drug discovery. The polyfunctional nature of compounds like this compound, featuring multiple reactive sites (amino group, carboxylic acid, aromatic ring), makes them theoretically suitable candidates for DOS campaigns. However, the practical application of this specific compound for such purposes has not been documented.
Scaffold in Supramolecular Chemistry and Self-Assembly Research
There is no available research describing the use of this compound as a scaffold in supramolecular chemistry or self-assembly.
Amino acids are widely exploited as building blocks for creating self-assembling nanostructures and supramolecular materials due to their ability to form non-covalent interactions like hydrogen bonds and π-π stacking. Aromatic amino acids, in particular, are known to form a wide range of ordered nanostructures. While the structure of this compound contains elements conducive to such interactions, no studies have been published that investigate its self-assembly behavior or its use as a supramolecular tecton.
Incorporation into Polymer Science and Advanced Nanomaterials Research (Excluding medical devices)
No literature was found detailing the incorporation of this compound into polymers or nanomaterials for non-medical applications.
Amino acid-based polymers are a significant class of materials with various applications. They can be synthesized by incorporating amino acid monomers into polymer backbones, often via the polymerization of N-acryl amino acid monomers. Such polymers can possess unique properties based on the functional side groups of the amino acids. The reactive handles on this compound could theoretically allow it to be tethered to or incorporated into polymer chains, but no research demonstrating this has been published.
Design of Chemical Probes for Target Identification and Validation (Excluding human diagnostic probes)
There are no specific reports on the design or use of this compound as a chemical probe for target identification and validation.
Chemical probes are small molecules used to study and manipulate biological systems. The process of developing a probe involves designing and synthesizing a molecule that can interact specifically with a biological target, often by attaching reporter tags or reactive groups for target capture and identification. While the core structure of this compound could serve as a scaffold for such a probe, its actual application in this area is not documented.
Application in Catalysis and Organocatalysis Research
No studies reporting the use of this compound or its derivatives in catalysis or organocatalysis were identified.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amino acids and their derivatives are a prominent class of organocatalysts, often used in asymmetric synthesis. For example, β-amino acids have been shown to be effective organocatalysts in asymmetric Michael additions. The chiral nature and functional groups of this compound suggest it could have potential in this field, but no research has been published to support this.
Future Research Directions and Unexplored Avenues
Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the preclinical research phase for compounds like 3-Amino-2-(azepan-1-yl)isonicotinic acid. nih.gov AI algorithms can be employed to build predictive models that elucidate structure-activity relationships (SAR) and structure-property relationships (SPR). By analyzing the existing data on this compound and its analogues, ML models can identify key molecular features that are critical for its biological activity.
Future research could leverage these computational tools for several key areas:
Target Identification and Validation: Deep learning models can analyze vast biological datasets, including genomic and proteomic data, to predict and prioritize potential molecular targets for this compound. jocpr.com
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design novel derivatives of the core structure. researchgate.net These models can be optimized to generate molecules with enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net
Property Prediction: AI can significantly reduce the time and cost of research by accurately predicting various physicochemical and biological properties, including toxicity, solubility, and binding affinity, before synthesis is undertaken. nih.govgoogle.com
Table 1: Potential AI/ML Applications in Drug Discovery Research
| AI/ML Application | Research Objective | Potential Impact on this compound Research |
|---|---|---|
| Predictive Modeling | Elucidate Structure-Activity Relationships (SAR) | Identify key structural motifs for biological activity and guide rational design of derivatives. |
| Deep Learning | Identify and validate novel biological targets | Discover new therapeutic potentials beyond the compound's initial scope. |
| Generative Models (GANs, RNNs) | Design novel molecules (de novo design) | Create optimized analogues with enhanced efficacy and better pharmacokinetic profiles. |
| Virtual Screening | Prioritize compounds for synthesis and testing | Efficiently screen large virtual libraries of derivatives to identify promising candidates. |
Exploration of Novel Sustainable Synthetic Pathways and Biocatalysis
Future research should prioritize the development of green and sustainable methods for synthesizing this compound. Biocatalysis, which utilizes enzymes or whole-cell systems, presents a powerful alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov
Key avenues for exploration include:
Enzymatic Synthesis: The synthesis of the nicotinic acid core could be achieved using enzymes like nitrilases, which can convert 3-cyanopyridine (B1664610) precursors directly to the carboxylic acid. mdpi.com This enzymatic process often occurs in a single step with high efficiency. nih.gov
Whole-Cell Biocatalysts: The use of engineered microorganisms (e.g., E. coli) expressing specific enzymes can provide a robust and cost-effective production system. Immobilizing these whole cells can enhance their stability and reusability, making them suitable for industrial-scale production in systems like packed-bed bioreactors. mdpi.com
Transaminase Technology: Chiral amines are crucial in many pharmaceuticals. nih.gov Biocatalytic transamination could be explored for the stereoselective synthesis of chiral derivatives of the parent compound, offering access to enantiomerically pure forms.
These biocatalytic approaches align with the principles of green chemistry by reducing waste, avoiding harsh reagents, and lowering energy consumption. chromatographyonline.com
Deeper Mechanistic Insights into Molecular and Cellular Biological Interactions (Excluding human pathways)
To fully understand the potential of this compound, it is crucial to investigate its molecular and cellular interactions in non-human biological systems. Such studies can reveal novel mechanisms of action and potential applications.
Research should focus on:
Enzyme Inhibition Studies: Based on studies of structurally similar compounds, future research could explore the effect of this compound on key metabolic enzymes in rodent models, such as HMG-CoA reductase or hepatic lipoprotein lipase. nih.gov
Receptor Binding Assays: The aminopyridine scaffold is known to interact with various receptors. Molecular docking studies and subsequent in vitro binding assays could investigate the interaction of the compound with non-human targets, such as the GABA-A receptor, which has been explored for similar heteroaryl amino acid derivatives. usda.gov
These investigations will build a comprehensive biological profile of the compound, independent of its potential therapeutic use in humans, and could uncover entirely new areas of utility.
Development of Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring
The development of sensitive and robust analytical methods is essential for both research and potential future applications. High-performance liquid chromatography (HPLC) is a foundational technique, but its sensitivity can be significantly enhanced through advanced derivatization and detection methods. shimadzu.com
Future directions in analytical chemistry for this compound include:
Pre-column Derivatization: To enable highly sensitive fluorescence detection, the primary amino group of this compound can be derivatized using reagents like o-phthaldialdehyde (OPA) in the presence of a thiol. chromatographyonline.com This method is well-established for amino acid analysis and can be automated for high-throughput screening. chromatographyonline.com
Mass Spectrometry Hyphenation: Coupling liquid chromatography with mass spectrometry (LC-MS) would allow for definitive peak identification and structural confirmation, which is crucial when analyzing complex biological samples. chromatographyonline.com
In Situ Monitoring: Spectroscopic techniques could be developed for real-time monitoring of the compound during synthesis or in biocatalytic processes. This would enable precise control over reaction kinetics and optimization of production yields.
These advanced analytical tools will be indispensable for pharmacokinetic studies in non-human models, environmental fate analysis, and quality control.
Potential for Derivatization into Photoactivatable Probes or Optical Tools
Derivatizing this compound by incorporating photolabile "caging" groups could transform it into a powerful research tool for cell biology and pharmacology. nih.gov Photoactivatable probes remain inert until they are activated by a specific wavelength of light, allowing for precise spatiotemporal control over the release of the active compound. nih.gov
Potential strategies for derivatization include:
Coumarin-Based Caging: A coumarin (B35378) cage could be attached to the molecule, creating a photolabile quaternary ammonium (B1175870) linkage. nih.gov This strategy has been successfully used to create photoactivatable nicotine (B1678760) and offers the advantage of activation by longer wavelengths of light, which are less damaging to biological tissues. nih.gov
p-Hydroxyphenacyl (pHP) Chromophores: The nicotinamide (B372718) functional group could be caged using a pHP chromophore attached via an N-acyl carbamate (B1207046) linker. nih.gov This approach has been shown to release the active amide efficiently upon photolysis. nih.gov
Fluorescent Amino Acid Analogues: By modifying the core structure to create an analogue of a fluorescent amino acid, it may be possible to genetically incorporate the probe into specific proteins. nih.gov A "thio-caging" strategy, where a carbonyl group is replaced by a thiocarbonyl, renders the molecule non-fluorescent until light-induced desulfurization restores the fluorescence. nih.gov
The development of such optical tools would enable researchers to study the compound's precise site of action and the downstream effects of its activation in real-time within living, non-human cells or tissues.
Table 2: Potential Photoactivatable Derivatization Strategies
| Derivatization Strategy | Photolabile Group | Activation Principle | Potential Application |
|---|---|---|---|
| Quaternary Ammonium Linkage | Coumarin | Photolytic cleavage of the C-N bond to release the tertiary amine. nih.gov | Spatiotemporal release of the compound to study receptor kinetics in non-human tissue slices. |
| N-Acyl Carbamate Linker | p-Hydroxyphenacyl (pHP) | Photocleavage of the carbamate linker to release the active amide. nih.gov | Controlled release in cellular assays to study immediate downstream signaling events. |
| Thio-caging | Thiocarbonyl group | Light-induced desulfurization to restore fluorescence. nih.gov | Use as a genetically encodable, "turn-on" fluorescent probe to track protein interactions. |
Expansion of Applications in Non-Biomedical Fields, including Agricultural Chemistry and Material Science
The chemical scaffolds present in this compound—namely the nicotinic acid and aminopyridine moieties—have established applications in fields beyond medicine.
Agricultural Chemistry: Nicotinic acid and its derivatives are foundational structures in numerous agrochemicals. nih.gov Research has demonstrated their utility as fungicides, herbicides, and insecticides. jocpr.comnih.gov For instance, derivatives of nicotinamide have shown potent fungicidal activity against plant pathogens like Botryosphaeria berengriana. nih.gov Similarly, other aminopyridine compounds have been developed as commercial pesticides. google.com Future research could screen this compound and its analogues for activity against a panel of agricultural pests and pathogens, potentially leading to the development of new crop protection agents. nih.govusda.gov
Material Science: Amino-functionalized isonicotinic acids are valuable organic linkers for the synthesis of advanced porous materials known as metal-organic frameworks (MOFs). acs.org These materials are constructed from metal ions or clusters coordinated to organic ligands. Cationic MOFs built with 3-aminoisonicotinic acid have demonstrated a high capacity for removing heavy metal contaminants, such as chromium(VI), from water. acs.org The azepane and amino groups on the compound could serve as functional sites for creating novel MOFs with tailored properties for applications in:
Gas storage and separation
Chemical sensing researchgate.net
Heterogeneous catalysis acs.org
Exploring the use of this compound as a building block in reticular chemistry could yield new functional materials with unique structural and chemical properties.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-Amino-2-(azepan-1-yl)isonicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step functionalization of isonicotinic acid derivatives. For example:
- Step 1 : Introduce the azepane ring via nucleophilic substitution or reductive amination using azepane and a halogenated isonicotinic acid precursor.
- Step 2 : Install the amino group via catalytic hydrogenation or Pd-mediated coupling reactions.
- Optimization : Monitor stoichiometric ratios (e.g., 1:1.2 for amine:acid) and solvent polarity (e.g., DMF for polar intermediates). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high yields (>75%) .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer : Use a combination of:
- FT-IR : Confirm functional groups (e.g., C=O at ~1680 cm⁻¹, NH₂ at ~3300 cm⁻¹).
- NMR : ¹H/¹³C NMR to assign protons (e.g., azepane CH₂ at δ 1.5–2.0 ppm) and carbons.
- XRD : Resolve crystal packing and hydrogen-bonding networks (critical for Hirshfeld surface analysis) .
- Elemental Analysis : Validate empirical formula (e.g., C₁₂H₁₇N₃O₂) .
Q. How can researchers assess the pharmacological potential of this compound against microbial targets?
- Methodological Answer : Follow standardized protocols:
- MIC Assays : Test against drug-sensitive (DS) and resistant (MDR/XDR) bacterial strains (e.g., Mycobacterium tuberculosis) using microdilution methods. Compare activity to isoniazid derivatives (e.g., isonicotinic acid N-oxide, MIC = 0.22 µM for DS strains) .
- Enzyme Inhibition : Evaluate enoyl-ACP reductase (InhA) inhibition via in vitro assays and docking simulations (AutoDock Vina) to predict binding affinities .
Advanced Research Questions
Q. How can computational modeling address challenges in predicting the bioactivity of this compound?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or GROMACS to simulate ligand-InhA interactions. Focus on hydrogen bonds (e.g., pyridine N with Tyr158) and hydrophobic contacts.
- ADMET Prediction : Apply SwissADME or pkCSM to estimate oral bioavailability, hepatotoxicity, and CYP450 metabolism (e.g., CYP2C isoforms) .
- QSAR Models : Train models on isonicotinic acid derivatives to correlate substituent effects (e.g., azepane bulkiness) with MIC values .
Q. What analytical strategies resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Terahertz Spectroscopy : Differentiate isomers (e.g., 3-amino vs. 5-amino substitution) via THz absorption peaks (0.1–4.0 THz range) .
- Mass Spectrometry (HRMS) : Use ESI-HRMS to confirm molecular ions (e.g., [M+H]⁺ at m/z 248.13) and fragmentation patterns.
Q. How do thermodynamic properties (e.g., sublimation enthalpy) influence formulation stability?
- Methodological Answer :
- Thermogravimetry (TGA) : Measure sublimation enthalpy (ΔsubH) under nitrogen/air atmospheres (e.g., isonicotinic acid ΔsubH = 135 kJ·mol⁻¹, but validate via Clausius-Clapeyron plots) .
- DSC : Identify phase transitions (e.g., melting points >250°C) and compatibility with excipients .
Q. What synthetic modifications improve the compound’s selectivity against resistant bacterial strains?
- Methodological Answer :
- Derivatization : Replace azepane with smaller rings (e.g., piperidine) to reduce steric hindrance.
- Protease Stability : Introduce fluorine or methyl groups to block metabolic degradation (e.g., CYP450-mediated oxidation) .
Q. How can researchers mitigate discrepancies in purity assays for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
